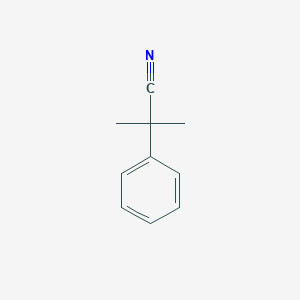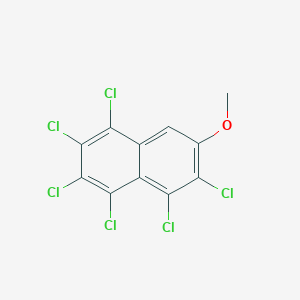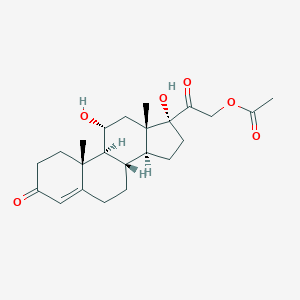
11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate
Description
The compound "11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate" is part of a broad class of corticosteroids, which are pivotal in a wide array of biological processes. Steroids, including this compound, are synthesized from cholesterol and serve various critical functions in organisms, such as acting as signaling molecules and being involved in metabolic pathways related to stress responses, immune function, and homeostasis.
Synthesis Analysis
The synthesis of closely related compounds, such as 19,21-dihydroxypregn-4-ene-3,20-dione, involves complex chemical reactions, starting from simpler steroid precursors. The process often requires multiple steps, including the 'hypoiodite reaction', Henbest acetoxylation, and specific oxidation steps, showcasing the intricate methodology needed to introduce hydroxyl groups at precise positions within the steroid framework (Kirk & Yeoh, 1983).
Molecular Structure Analysis
The molecular structure of steroids, including "11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate," features a cyclopentanoperhydrophenanthrene ring system. This foundational structure is modified by the presence of hydroxyl groups and an acetate group, which significantly influence the molecule's reactivity, polarity, and biological activity. Structural analyses, such as X-ray crystallography, are often employed to elucidate the exact arrangement of atoms within the molecule, revealing insights into its chemical behavior and interaction with biological systems.
Chemical Reactions and Properties
Steroids undergo a variety of chemical reactions, including oxidation, reduction, and hydroxylation, which modify their structure and function. For instance, the photochemical reaction of steroid derivatives can lead to the formation of new compounds with unique structures and potentially different biological activities. Such transformations are critical for the synthesis of novel steroids with tailored properties for specific applications (Obayashi, Mizuta, & Noguchi, 1979).
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of various hydroxylated derivatives of corticosteroids, including compounds related to "11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate", have been extensively studied. These studies involve the preparation of steroids with specific hydroxylation patterns, achieved through methods like autoxidation or oxidation with specific reagents, and their identification through techniques such as nuclear magnetic resonance, infrared, and mass spectrometry. Such research contributes to the understanding of steroid chemistry and the development of new synthetic routes for steroid hormones and their analogs (Kraan et al., 1993).
Microbial Hydroxylation
- Microbial hydroxylation of pregnenolone derivatives represents another significant area of research. This process involves the transformation of steroid precursors into more hydroxylated forms using various fungi, which could lead to the production of medically relevant steroids. The identification of new metabolites through such microbial processes helps in expanding the repertoire of available steroid compounds with potential therapeutic applications (Choudhary et al., 2005).
Biological Actions and Receptor Interactions
- The biological actions of steroid compounds, including their interactions with specific receptors, have been investigated to understand their potential therapeutic uses better. For instance, studies on glucocorticoid alkylating agents aim to explore their ability to inhibit cell growth and interact with glucocorticoid receptors, which could have implications for cancer therapy and other conditions where glucocorticoid activity is relevant (El Masry et al., 1977).
Metabolic Pathways and Impurities
- Understanding the metabolic pathways and the formation of impurities in steroid synthesis is crucial for developing safe and effective pharmaceuticals. Research in this area includes the identification and characterization of by-products and metabolites in the synthesis of steroid medications, which is essential for quality control and ensuring the safety of steroid-based therapies (Guo et al., 2006).
properties
IUPAC Name |
[2-[(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18+,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXXDVDDISNDU-VVCDUNCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858940 | |
| Record name | Epihydrocortisone 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate | |
CAS RN |
1250-97-1 | |
| Record name | (11α)-21-(Acetyloxy)-11,17-dihydroxypregn-4-ene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epi-Hydrocortisone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001250971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epihydrocortisone 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11α,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPI-HYDROCORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO6X7W9IAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



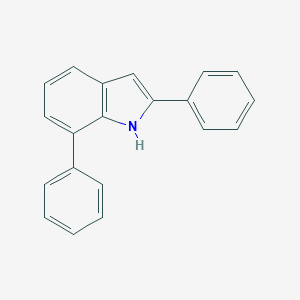
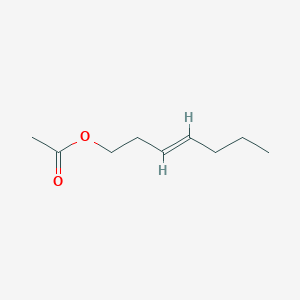
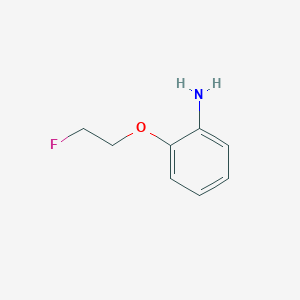
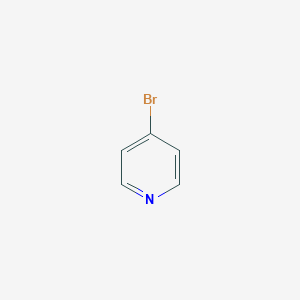
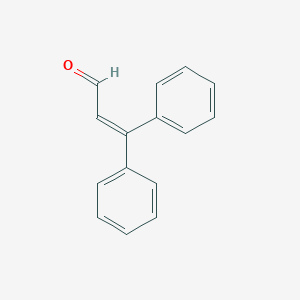
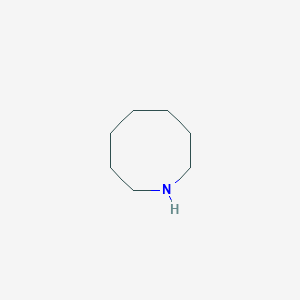
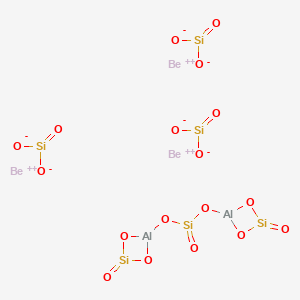

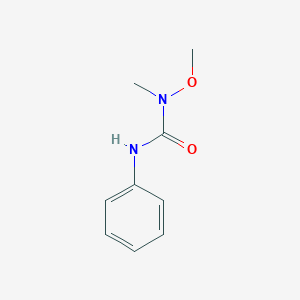
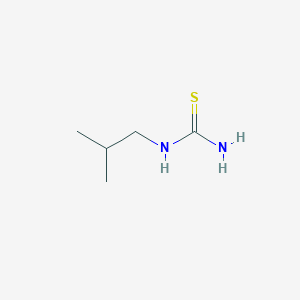
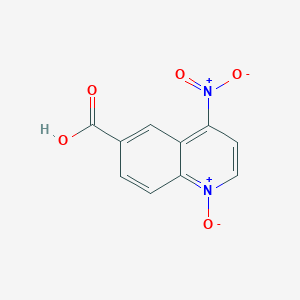
![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
